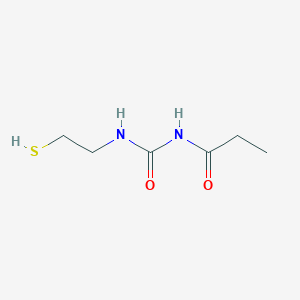
1-Propanoyl-3-(2-mercaptoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanoyl-3-(2-mercaptoethyl)urea, also known as thioacetazone, is a synthetic organic compound with the molecular formula C5H10N2OS. It was first synthesized in 1937 by British chemist John Monteath Robertson. Thioacetazone has been used as an anti-tuberculosis drug in the past, but due to its side effects, it is no longer used for this purpose. However, thioacetazone has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)ureae is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. Thioacetazone has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. It is believed to do so by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall.
Effets Biochimiques Et Physiologiques
Thioacetazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and viruses by interfering with their metabolic processes. Thioacetazone has been shown to have insecticidal properties and can be used as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
Thioacetazone has several advantages for laboratory experiments. It is relatively simple and inexpensive to synthesize, making it an attractive compound for research purposes. It has been extensively studied for its potential applications in various fields, which means that there is a wealth of scientific literature available on the compound. However, 1-Propanoyl-3-(2-mercaptoethyl)ureae has several limitations for laboratory experiments. It has been shown to have toxic side effects in humans, which means that it cannot be used for certain applications. It is also unstable in the presence of light and air, which means that it must be stored and handled carefully.
Orientations Futures
There are several future directions for research on 1-Propanoyl-3-(2-mercaptoethyl)ureae. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as an anticancer drug. It could also be studied for its potential use in the treatment of fungal and viral infections. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be studied for its potential use in the synthesis of metal nanoparticles. Overall, 1-Propanoyl-3-(2-mercaptoethyl)ureae is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain 1-Propanoyl-3-(2-mercaptoethyl)urea. The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)ureae is relatively simple and inexpensive, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
Thioacetazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have antifungal and antiviral properties. It has also been studied for its potential use as an anticancer drug. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been studied for its potential use in the synthesis of metal nanoparticles.
Propriétés
Numéro CAS |
111278-19-4 |
|---|---|
Nom du produit |
1-Propanoyl-3-(2-mercaptoethyl)urea |
Formule moléculaire |
C6H12N2O2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
Clé InChI |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
SMILES canonique |
CCC(=O)NC(=O)NCCS |
Synonymes |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



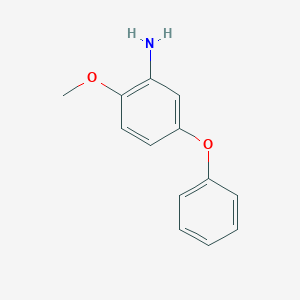


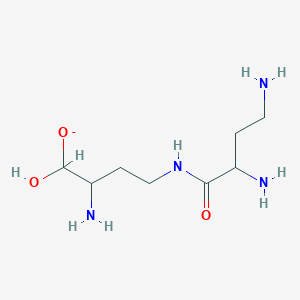
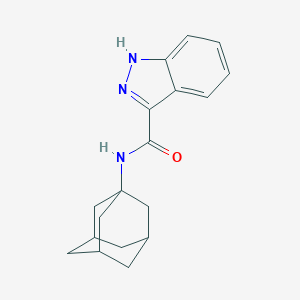
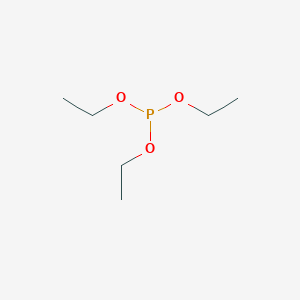
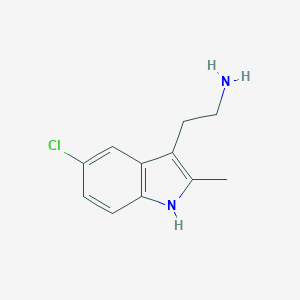
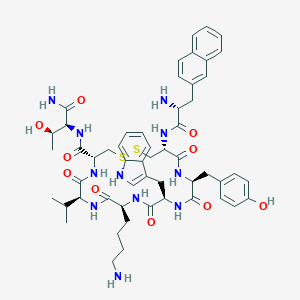
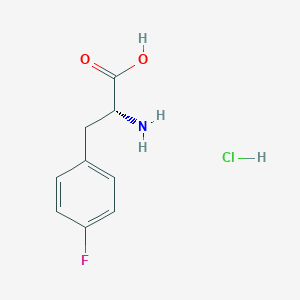
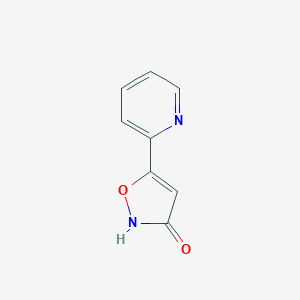
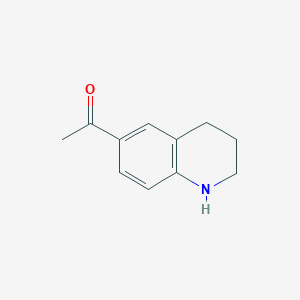
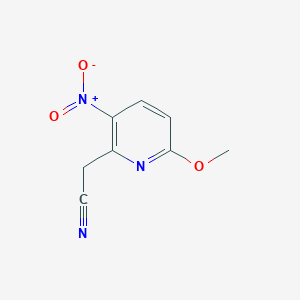
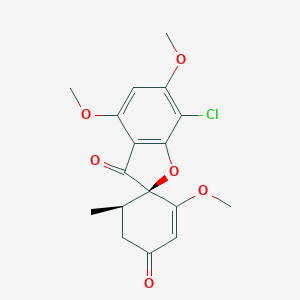
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)